Cas no 86093-77-8 (Thiophene,3-(trifluoromethyl)-)

Thiophene,3-(trifluoromethyl)- structure
86093-77-8 structure
Nome del prodotto:Thiophene,3-(trifluoromethyl)-
Numero CAS:86093-77-8
MF:C5H3F3S
MW:152.137530565262
MDL:MFCD07368926
CID:720242
PubChem ID:2769441

Thiophene,3-(trifluoromethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Thiophene,3-(trifluoromethyl)-
    • 3-(trifluoromethyl)thiophene
    • 3-Trifluormethylthiophen
    • 3-trifluoromethyl-thiophene
    • Thiophene,3-(trifluoromethyl)
    • 3-(Trifluoromethyl)thiophene (ACI)
    • 3-Trifluoromethylthiophene
    • SY058665
    • MFCD07368926
    • SCHEMBL827480
    • 86093-77-8
    • FS-6489
    • CS-0155513
    • MOTYFRCKQNDBPH-UHFFFAOYSA-N
    • ZB1189
    • DTXSID50377739
    • E77177
    • AKOS006285322
    • BXTRWUUQTYUTSS-UHFFFAOYSA-N
    • MDL: MFCD07368926
    • Inchi: 1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H
    • Chiave InChI: CORHGUPIEQAJDV-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=CSC=1)(F)F

Proprietà calcolate

  • Massa esatta: 151.99100
  • Massa monoisotopica: 151.991
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 98.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 28.2A^2
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.4
  • Punto di ebollizione: 100°C/760mm
  • Punto di infiammabilità: 19.1°C
  • Indice di rifrazione: 1.439
  • PSA: 28.24000
  • LogP: 2.76690

Thiophene,3-(trifluoromethyl)- Informazioni sulla sicurezza

Thiophene,3-(trifluoromethyl)- Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Thiophene,3-(trifluoromethyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
019471-250mg
3-(Trifluoromethyl)thiophene
86093-77-8 95%
250mg
£208.00 2022-03-01
A2B Chem LLC
AD93172-250mg
Thiophene,3-(trifluoromethyl)-
86093-77-8 95%
250mg
$36.00 2024-04-19
1PlusChem
1P008FZO-250mg
Thiophene,3-(trifluoromethyl)-
86093-77-8 95%
250mg
$39.00 2024-04-21
A2B Chem LLC
AD93172-100mg
Thiophene,3-(trifluoromethyl)-
86093-77-8 95%
100mg
$23.00 2024-04-19
A2B Chem LLC
AD93172-1g
Thiophene,3-(trifluoromethyl)-
86093-77-8 95%
1g
$95.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSR719-5g
3-(trifluoromethyl)thiophene
86093-77-8 97%
5g
¥2340.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSR719-100.0mg
3-(trifluoromethyl)thiophene
86093-77-8 97%
100.0mg
¥138.0000 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226153-1g
3-(Trifluoromethyl)thiophene
86093-77-8 95%
1g
¥706.00 2024-07-28
eNovation Chemicals LLC
Y0994037-5g
3-(trifluoromethyl)thiophene
86093-77-8 95%
5g
$390 2025-02-21
Ambeed
A331900-250mg
3-(Trifluoromethyl)thiophene
86093-77-8 97%
250mg
$50.0 2024-08-02

Thiophene,3-(trifluoromethyl)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Oxygen ;  2 h, rt
2.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
3.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Riferimento
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 0 °C → rt; overnight, rt; 2 h, 0 °C
2.1 Reagents: Basic copper carbonate Solvents: Diethyl ether ;  1 h, rt; 24 h, rt
3.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Riferimento
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Silver fluoride ,  Potassium fluoride Catalysts: 4,4′-Difluoro-1,1′-biphenyl Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Oxygen ;  4 - 8 h, rt
2.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
3.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Riferimento
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium fluoride ;  30 min, rt
2.1 Reagents: Oxygen ;  2 h, rt
3.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
4.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Riferimento
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Silver triflate ,  Potassium fluoride Solvents: 1,2-Dichloroethane ;  24 h, 85 °C; 85 °C → rt
Riferimento
Silver-mediated trifluoromethylation of arenes using TMSCF3
Ye, Yingda; et al, Organic Letters, 2011, 13(20), 5464-5467

Metodo di produzione 6

Condizioni di reazione
1.1 25 °C
Riferimento
The gas-phase reaction of the CF3 radical with thiophene
Herrera, Olga S.; et al, Canadian Journal of Chemistry, 2003, 81(12), 1477-1481

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Riferimento
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Cupric chloride Solvents: Dimethylformamide ;  rt → 110 °C; 2 h, 110 °C
Riferimento
Copper(II)-catalyzed trifluoromethylation of iodoarenes using Chen's reagent
Zhao, Shiyu; et al, Organic Chemistry Frontiers, 2018, 5(7), 1143-1147

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Riferimento
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Silver fluoride Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  2 h, 100 °C; cooled
Riferimento
New Reagent for Highly Efficient Synthesis of Trifluoromethyl-Substituted Arenes and Heteroarenes
Zhang, Xiaomin; et al, Organic Letters, 2015, 17(9), 2086-2089

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → 25 °C; 24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.1 Reagents: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-trisilanol ,  Tripotassium phosphate ,  Cuprate(2-), tetrabromo-, dilithium Catalysts: Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… Solvents: Acetone ;  cooled
2.2 Reagents: Oxygen
Riferimento
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes
Le, Chip ; et al, Science (Washington, 2018, 360(6392), 1010-1014

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
2.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Riferimento
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Silver triflate ,  Potassium fluoride Solvents: 1,2-Dichloroethane ;  24 h, 85 °C
Riferimento
Silver(I) trifluoromethanesulfonate
Black, T. Howard; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-13

Metodo di produzione 14

Condizioni di reazione
Riferimento
Trifluoromethylation of furan, thiophene, pyrrole, and p-benzoquinone with CF3I, Te(CF3)2, Sb(CF3)3, Hg(CF3)2, and Cd(CF3)2·D
Naumann, Dieter; et al, Journal of Fluorine Chemistry, 1990, 46(2), 265-81

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Riferimento
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-trisilanol ,  Tripotassium phosphate ,  Cuprate(2-), tetrabromo-, dilithium Catalysts: Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… Solvents: Acetone ;  cooled
1.2 Reagents: Oxygen
Riferimento
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes
Le, Chip ; et al, Science (Washington, 2018, 360(6392), 1010-1014

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Bronze Solvents: Dimethylformamide
Riferimento
Copper-mediated perfluoroalkylation of halogenothiophenes
Leroy, J.; et al, Journal of Fluorine Chemistry, 1985, 27(3), 291-8

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Basic copper carbonate Solvents: Diethyl ether ;  1 h, rt; 24 h, rt
2.1 Reagents: Copper Solvents: Dimethylformamide ;  -78 °C → rt; 3 h, rt
Riferimento
Trifluoromethylation of haloarenes with a new trifluoro-methylating reagent Cu(O2CCF2SO2F)2
Zhao, Gang; et al, RSC Advances, 2016, 6(55), 50250-50254

Metodo di produzione 19

Condizioni di reazione
1.1 5 h, 60 °C
2.1 Reagents: Silver fluoride Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Dimethylformamide ;  2 h, 100 °C; cooled
Riferimento
New Reagent for Highly Efficient Synthesis of Trifluoromethyl-Substituted Arenes and Heteroarenes
Zhang, Xiaomin; et al, Organic Letters, 2015, 17(9), 2086-2089

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Silver fluoride Catalysts: 4,4′-Difluoro-1,1′-biphenyl ;  30 min, rt
2.1 Reagents: Potassium fluoride ;  30 min, rt
3.1 Reagents: Oxygen ;  2 h, rt
4.1 Solvents: Acetonitrile ,  Water ;  120 h, 90 °C
5.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cesium carbonate Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Riferimento
Cross-Coupling through Ag(I)/Ag(III) Redox Manifold
Demonti, Luca; et al, Chemistry - A European Journal, 2021, 27(62), 15396-15405

Thiophene,3-(trifluoromethyl)- Raw materials

Thiophene,3-(trifluoromethyl)- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86093-77-8)Thiophene,3-(trifluoromethyl)-
A841556
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):179.0/475.0